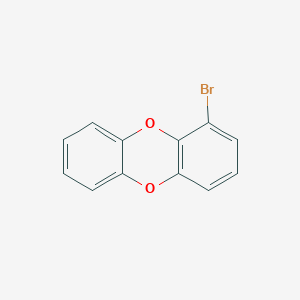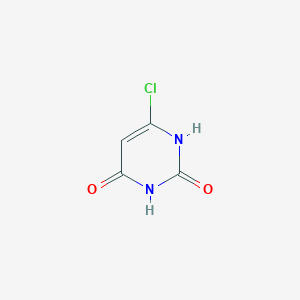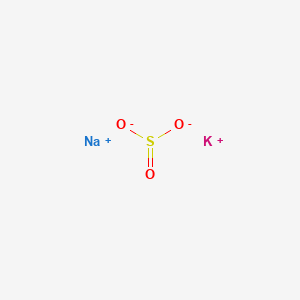
Potassium sodium sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium sodium sulfite (K2Na2O5S2) is a white crystalline substance that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a sulfite salt that is used as a preservative and antioxidant due to its ability to inhibit the growth of bacteria and fungi.
Aplicaciones Científicas De Investigación
Potassium sodium sulfite has various scientific research applications. It is commonly used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It is also used in the cosmetics industry as an antioxidant to prevent the oxidation of oils and fats in cosmetic products. In the pharmaceutical industry, it is used as a reducing agent in the synthesis of certain drugs.
Mecanismo De Acción
The mechanism of action of potassium sodium sulfite is based on its ability to inhibit the growth of bacteria and fungi by disrupting their metabolic processes. It does this by reacting with the enzymes and proteins in the microorganisms, leading to their inactivation. It also acts as an antioxidant by scavenging free radicals and preventing the oxidation of oils and fats.
Efectos Bioquímicos Y Fisiológicos
Potassium sodium sulfite has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of certain inflammatory diseases. It also has antitumor properties, which make it a potential candidate for cancer therapy. However, it is important to note that potassium sodium sulfite can cause allergic reactions in some individuals, which can lead to respiratory and skin problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium sodium sulfite has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of bacteria and fungi, which makes it useful for studying the effects of microorganisms on various materials. It is also relatively easy to obtain and handle, which makes it a convenient reagent for lab experiments. However, one limitation is its potential to cause allergic reactions, which can lead to safety concerns in the lab. It is also important to note that potassium sodium sulfite can interfere with certain analytical methods, such as colorimetric assays, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the research on potassium sodium sulfite. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its use as a reducing agent in the synthesis of new drugs. Additionally, there is a need to study the safety and toxicity of potassium sodium sulfite, particularly its potential to cause allergic reactions and other adverse effects.
Conclusion
In conclusion, potassium sodium sulfite is a versatile sulfite salt that is widely used in various industries. It has several scientific research applications, including its use as a preservative, antioxidant, and reducing agent. Its mechanism of action is based on its ability to inhibit the growth of bacteria and fungi and scavenge free radicals. It has several advantages and limitations for lab experiments, and there are several future directions for research on its therapeutic potential and safety.
Métodos De Síntesis
Potassium sodium sulfite is synthesized by reacting sulfur dioxide with a mixture of potassium hydroxide and sodium hydroxide. The reaction produces potassium sodium sulfite and water. The chemical equation for the synthesis is:
SO2 + 2KOH + 2NaOH → Potassium sodium sulfite + 2H2O
The resulting potassium sodium sulfite is then purified by recrystallization.
Propiedades
Número CAS |
100816-19-1 |
|---|---|
Nombre del producto |
Potassium sodium sulfite |
Fórmula molecular |
KNaO3S |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
potassium;sodium;sulfite |
InChI |
InChI=1S/K.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clave InChI |
NRTBZBYBLPEOCE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
SMILES canónico |
[O-]S(=O)[O-].[Na+].[K+] |
Sinónimos |
Potassium sodium sulfite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



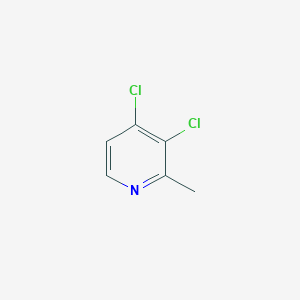

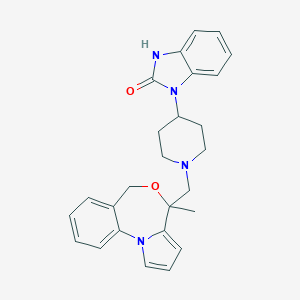
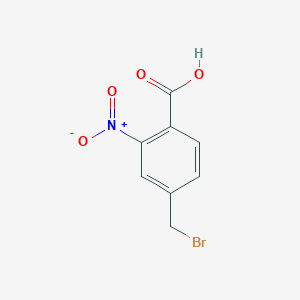
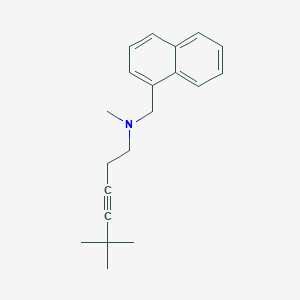


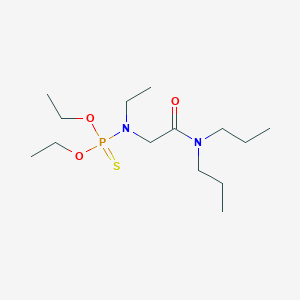

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)

